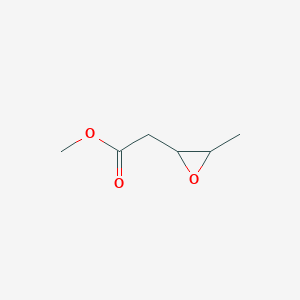
Methyl 2-(3-methyloxiran-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-methyloxiran-2-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications
Methyl 2-(3-methyloxiran-2-yl)acetate serves as a versatile intermediate in organic synthesis. Its epoxide structure allows for various transformations, making it useful in the preparation of more complex molecules.
1.1. Synthesis of Chiral Compounds
The compound is utilized in the synthesis of chiral building blocks. Research indicates that its enantiomeric forms can be employed in stereoselective synthesis, which is critical for developing pharmaceuticals and agrochemicals . The ability to manipulate its stereochemistry enhances its utility in producing compounds with specific biological activities.
1.2. Reaction with Nucleophiles
This compound can react with nucleophiles such as amines and alcohols, leading to the formation of various derivatives. This property is exploited in designing new materials and pharmaceuticals . For instance, the reaction with amino acids can yield amino acid derivatives that may exhibit biological activity.
Biological Applications
Research has identified several biological activities associated with this compound and its derivatives.
2.1. Anticancer Properties
Studies have demonstrated that derivatives of this compound exhibit anticancer properties. For example, compounds derived from this compound have shown effectiveness against drug-resistant leukemia cell lines and other cancer types . The mechanism involves the induction of apoptosis in cancer cells, highlighting its potential as a lead compound for drug development.
2.2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Certain derivatives display significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics or preservatives .
Industrial Applications
In addition to its laboratory uses, this compound has potential applications in industrial processes.
3.1. Polymer Production
Due to its reactive epoxide group, this compound can be used as a monomer in polymer chemistry. It can participate in ring-opening polymerization to form polyethers or polyesters, which are valuable materials in coatings, adhesives, and sealants .
3.2. Flavor and Fragrance Industry
This compound's unique structure contributes to its use as a flavoring agent or fragrance component. Its pleasant aroma makes it suitable for incorporation into perfumes and food products .
Case Studies
Several case studies illustrate the diverse applications of this compound:
Propriétés
Numéro CAS |
133162-73-9 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
methyl 2-(3-methyloxiran-2-yl)acetate |
InChI |
InChI=1S/C6H10O3/c1-4-5(9-4)3-6(7)8-2/h4-5H,3H2,1-2H3 |
Clé InChI |
ACMRZJAYPUKZTR-UHFFFAOYSA-N |
SMILES |
CC1C(O1)CC(=O)OC |
SMILES canonique |
CC1C(O1)CC(=O)OC |
Synonymes |
Pentonic acid, 3,4-anhydro-2,5-dideoxy-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















